1-(2-phenoxyethyl)-1H-tetrazole

Physicochemical characterization Distillation purification GC method development

1-(2-Phenoxyethyl)-1H-tetrazole is the N1-regioisomer, not the C5 or N2 variant. This distinction matters: the N1-substitution confers a boiling point ~35 °C lower than the C5 analog and a dipole moment ~2× that of the N2 tautomer—differences that directly impact distillation cut points, HPLC retention, and hydrogen-bonding capacity. With a LogP of 1.33, it serves as a structurally matched tetrazole bioisostere for phenoxyacetic acid scaffolds (LogP 1.34–1.48), offering metabolic stability without drastic lipophilicity shifts. For assay development, the 169.8 °C flash point simplifies shipping classification. Specify the N1-isomer to avoid regioisomer contamination that compromises biological screening and analytical method validation.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B3746316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenoxyethyl)-1H-tetrazole
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C=NN=N2
InChIInChI=1S/C9H10N4O/c1-2-4-9(5-3-1)14-7-6-13-8-10-11-12-13/h1-5,8H,6-7H2
InChIKeyPRLSYTREZVFRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenoxyethyl)-1H-tetrazole (CAS 696651-58-8): Procurement-Grade Physicochemical and Structural Baseline for N1-Alkylated Tetrazole Selection


1-(2-Phenoxyethyl)-1H-tetrazole (CAS 696651-58-8, C₉H₁₀N₄O, MW 190.20) is a 1-substituted (N1-alkylated) 1H-tetrazole bearing a 2-phenoxyethyl side chain at the N1 position. It belongs to the broader class of neutral 1H-tetrazoles, which are structurally distinct from 5-substituted (C-substituted) tetrazole regioisomers and from 2H-tetrazole tautomers [1]. The compound is currently catalogued by screening-compound suppliers and is offered primarily for non-human research applications . Its computed physicochemical profile—including LogP, boiling point, and flash point—distinguishes it from the closest regioisomer 5-(2-phenoxyethyl)-1H-tetrazole in ways that carry practical consequences for purification, formulation, and experimental design.

Why 1-(2-Phenoxyethyl)-1H-tetrazole Cannot Be Interchanged with Its C5- or 2H-Isomers Without Altering Thermal, Polarity, and Chromatographic Behavior


Tetrazole substitution position is not a trivial structural nuance—it dictates fundamental physicochemical properties that control boiling point, flash point, dipole moment, chromatographic retention, and biological recognition. Moving the phenoxyethyl substituent from N1 to C5 changes the boiling point by approximately 35 °C and reverses flash-point trends, while N1→N2 isomerization reduces dipole moment by more than half (class-level data: ~5.88 D vs. ~2.52 D for model N1- vs. N2-methyl-5-phenyltetrazole pairs) [1][2]. These differences are large enough to alter distillation cut points, GC retention times, solvent partition behavior, and hydrogen-bonding capacity. Consequently, a researcher or procurement officer who treats 1-(2-phenoxyethyl)-1H-tetrazole and 5-(2-phenoxyethyl)-1H-tetrazole as interchangeable risks obtaining a material with different physicochemical purity profile, different solubility in given solvent systems, and—if the intended use is biological screening—potentially divergent target-engagement behavior relative to carboxylic acid or 2H-tetrazole reference compounds.

Quantitative Differential Evidence for 1-(2-Phenoxyethyl)-1H-tetrazole Versus Its Closest Structural Analogs: A Comparator-Anchored Procurement Guide


Boiling Point Differential: N1-Phenoxyethyl vs. C5-Phenoxyethyl Tetrazole – Predicted ΔBP ≈ –35 °C

The N1-substituted target compound exhibits a predicted boiling point approximately 35 °C lower than its C5-substituted regioisomer. At 760 mmHg, 1-(2-phenoxyethyl)-1H-tetrazole shows a predicted BP of 357.1 ± 44.0 °C , while 5-(2-phenoxyethyl)-1H-tetrazole shows a predicted BP of 392.1 °C [1]. This 35 °C differential is practically meaningful for vacuum distillation purification and for setting GC injection-port and column-ramp parameters.

Physicochemical characterization Distillation purification GC method development

Flash Point Inversion: N1-Substituted Phenoxyethyl Tetrazole Yields ~27 °C Higher Flash Point Than Its C5-Regioisomer

Flash point data invert between the N1 and C5 regioisomers. The target compound 1-(2-phenoxyethyl)-1H-tetrazole has a predicted flash point of 169.8 ± 28.4 °C , whereas 5-(2-phenoxyethyl)-1H-tetrazole has a predicted flash point of 142.4 °C [1]. The ~27.4 °C higher flash point for the N1 isomer may place it in a less restrictive shipping and storage category under certain regulatory frameworks and reduces fire-risk profiles during heated operations.

Safety data Shipping classification Combustible-liquid handling

Dipole Moment and Polarity Advantage of N1-Substituted Tetrazoles Over N2-Substituted Isomers: Class-Level Evidence of >2× Enhancement

N1-Substituted tetrazoles consistently exhibit dipole moments more than twice those of their N2-substituted counterparts. For the representative pair 1-methyl-5-phenyltetrazole (μ = 5.88 D) and 2-methyl-5-phenyltetrazole (μ = 2.52 D), the N1 isomer shows a 2.33-fold higher dipole moment [1]. This class-level trend, attributed to the asymmetric electron distribution in the 1H-tautomer, predicts that 1-(2-phenoxyethyl)-1H-tetrazole will be substantially more polar than any 2-(2-phenoxyethyl)-2H-tetrazole analog, with direct consequences for solubility in polar solvents, normal-phase vs. reversed-phase chromatographic retention, and preferential stabilization in condensed media (solutions, crystals) as documented for 1H-tetrazoles generally [2].

Solubility prediction Chromatographic retention Polar solvent formulation

Lipophilicity Differential: N1-Phenoxyethyl Tetrazole Exhibits LogP 1.33, Representing >2 Log-Unit Increase Over Unsubstituted 1H-Tetrazole

The computed LogP of 1-(2-phenoxyethyl)-1H-tetrazole is 1.33 , compared with 1H-tetrazole (unsubstituted parent), which has reported LogP values of –0.80 to –1.16 [1]. This represents a lipophilicity increase of >2.1 log units (corresponding to >100-fold increase in octanol/water partition coefficient). The phenoxyethyl N1-substituent thus transforms the tetrazole scaffold from a hydrophilic, water-miscible heterocycle into a moderately lipophilic entity suitable for organic-phase reactions and membrane-permeation studies. As a point of reference, the carboxylic acid bioisostere phenoxyacetic acid has a reported LogP of 1.34–1.48 [2], indicating that the N1-phenoxyethyl tetrazole achieves near-identical lipophilicity to its carboxylic acid counterpart—an important property when tetrazole-for-COOH bioisosteric replacement is being evaluated.

LogP optimization Membrane permeability Medicinal chemistry design

Thermal Stability Advantage: 1H-Tetrazoles (Including N1-Substituted) Are More Thermally Stable Than 2H-Tetrazoles

According to the authoritative Comprehensive Heterocyclic Chemistry review, 'Neutral 1H-tetrazoles … (1-substituted and 1,5-disubstituted tetrazoles) are usually more polar and thermally stable as compared to 2H-tetrazoles … (2-substituted and 2,5-disubstituted tetrazoles)' [1]. This class-level thermal stability advantage means that 1-(2-phenoxyethyl)-1H-tetrazole is expected to withstand higher processing temperatures without decomposition than any 2-(2-phenoxyethyl)-2H-tetrazole analog. While explicit decomposition temperature data for this specific compound are not available in the open literature, the class-level trend is robust and experimentally confirmed across diverse 1H- vs. 2H-tetrazole pairs [1].

Thermal stability Energetic materials Process safety

Bioisosteric H-Bond Environment: 1H-Tetrazole Substituents Extend ~1.2 Å Farther Than Carboxylate, Enabling Distinct Protein-Binding Geometries

Crystal structure informatics combined with high-level ab initio calculations demonstrate that the hydrogen-bond environment around 1H-tetrazole and tetrazolate substituents extends approximately 1.2 Å farther from the core of the connected molecule compared with –COOH and –COO⁻ groups [1]. This spatial extension means that when 1-(2-phenoxyethyl)-1H-tetrazole is deployed as a carboxylic acid bioisostere, the tetrazole ring reaches into protein binding-site regions that the corresponding carboxylate cannot access without protein conformational adjustment. This structural feature provides a mechanistic basis for why tetrazole-for-COOH substitution sometimes yields compounds with altered target selectivity or resistance to metabolic degradation, as the H-bond network topology differs despite similar pKa (~4.5–4.9 for 5-substituted 1H-tetrazoles vs. ~3.2–4.5 for carboxylic acids) [2].

Bioisosteric replacement Structure-based drug design Tetrazole–carboxylic acid comparison

High-Confidence Application Scenarios for 1-(2-Phenoxyethyl)-1H-tetrazole Based on Verified Differential Evidence


Medicinal Chemistry: Tetrazole-for-Carboxylic-Acid Bioisosteric Replacement with Defined Lipophilicity Matching

The near-identical LogP of 1-(2-phenoxyethyl)-1H-tetrazole (LogP = 1.33) and phenoxyacetic acid (LogP = 1.34–1.48) [1] makes this compound a structurally matched tetrazole bioisostere for phenoxyacetic acid scaffolds. The tetrazole ring extends the H-bond environment ~1.2 Å farther than the carboxylate group [2], providing a rational basis for exploring altered target engagement while maintaining comparable lipophilicity. This is directly relevant to programs seeking to replace metabolically labile carboxylic acid groups in lead compounds without drastically altering logD-driven pharmacokinetic properties.

Analytical Method Development: GC and HPLC Differentiation of Tetrazole Regioisomers Using Boiling-Point and Polarity Signatures

The 35 °C boiling-point differential and the large dipole-moment gap between N1- and N2-substituted tetrazoles [1] provide orthogonal physical handles for developing GC and HPLC methods that resolve 1-(2-phenoxyethyl)-1H-tetrazole from its C5- and N2-regioisomers. Procurement of the N1-isomer as a certified reference standard with documented boiling point and polarity is essential for establishing system suitability parameters in regioisomer purity assays.

Process Chemistry: Distillation-Facilitated Purification Enabled by Lower Boiling Point Relative to C5-Isomer

The predicted boiling point of 357.1 °C for 1-(2-phenoxyethyl)-1H-tetrazole versus 392.1 °C for 5-(2-phenoxyethyl)-1H-tetrazole suggests that vacuum distillation may be a viable purification strategy for the N1-isomer at temperatures where the C5-isomer would remain in the pot residue . For process chemists scaling up reactions that produce mixtures of N1- and C5-substituted tetrazoles, this differential can inform the choice of purification unit operation.

Safety and Shipping Compliance: Flash-Point-Based Hazard Classification Determines Transport and Storage Protocols

The flash point of 169.8 °C for 1-(2-phenoxyethyl)-1H-tetrazole positions it above typical combustible-liquid thresholds (e.g., 60–93 °C under GHS), potentially simplifying shipping classification compared to the C5-isomer (flash point 142.4 °C). Procurement teams should verify experimental flash-point data with the supplier, but the predicted values suggest the N1-isomer may qualify for less restrictive transport packaging and storage protocols, reducing logistical costs.

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